溴化十五烷基三苯基鏻

描述

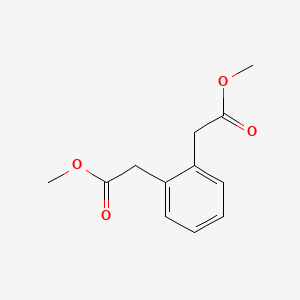

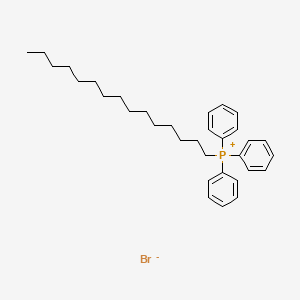

Phosphonium, pentadecyltriphenyl-, bromide is a type of phosphonium salt. Phosphonium describes polyatomic cations with the chemical formula PR+4, where R is a hydrogen or an alkyl, aryl, or halide group . These cations have tetrahedral structures . The salts are generally colorless or take the color of the anions .

Synthesis Analysis

Phosphonium compounds are produced by alkylation of organophosphines . For example, the reaction of triphenylphosphine with methyl bromide gives methyltriphenylphosphonium bromide . The methyl group in such phosphonium salts is mildly acidic, with a pKa estimated to be near 15 .Molecular Structure Analysis

Phosphonium cations have tetrahedral structures . The structure of phosphonium compounds is influenced by the steric bulk of the ylide . The steric effect of the phosphonium cation was investigated and found to cause no significant change on the average bond distances of the hexatungstate anion .Chemical Reactions Analysis

Phosphonium-based ionic liquids (PILs) have been used in various chemical processes . They have been used as stabilizers for the formation of metal nanoparticles of small catalytically active size with a narrow size distribution . In addition, palladium nanoparticles exhibited exceptional stability: the presence of phosphonium salts prevented agglomeration and precipitation during the catalytic reaction .Physical And Chemical Properties Analysis

Phosphonium-based ionic liquids (PILs) have more thermal and chemical stability than other reported ionic liquids . They have been used in various applications due to their thermal stability, beneficial for high-temperature operation .科学研究应用

抗菌和抗病毒应用

一种新型的阳离子聚丙烯酰胺,含有溴化丁基三苯基鏻,表现出抗菌和抗病毒活性,使其成为卫生用品和水处理工艺中的潜在增强剂 (Xue et al., 2014).

对分子结构的影响

三苯基(五氟苄基)鏻盐的晶体结构揭示了阴离子大小在确定这些化合物分子结构中的重要作用,展示了设计具有特定电子性质的材料的潜力 (Giese et al., 2013).

化学分析和检测

S-五氟苯基三(2,4,6-三甲氧基苯基)鏻乙酸溴化物被开发为醇、醛和酮的衍生化试剂,通过液相色谱/电喷雾质谱增强了它们的检测 (Barry et al., 2003).

深共熔溶剂

鏻盐,包括类似于溴化十五烷基三苯基鏻的盐,被用来制造具有不同物理性质的深共熔溶剂,表明在绿色化学和工业过程中具有应用 (Alomar et al., 2013).

无溶剂合成

高能球磨技术实现了鏻盐的无溶剂合成,为传统合成方法提供了一种环保的替代方案 (Balema et al., 2002).

催化应用

三苯基(丙基-3-氢硫酸根)鏻溴化物被合成作为一种绿色离子液体催化剂,展示了其在有机合成中的功效,这有可能减少化学过程对环境的影响 (Karami et al., 2019).

羧酸盐衍生物的抗菌活性

羧酸盐磷甜菜碱衍生物表现出广谱抗菌活性,表明它们在医疗和健康相关应用中的潜在用途 (Galkina et al., 2013).

作用机制

安全和危害

未来方向

Phosphonium compounds, including tri-phenyl alkyl phosphonium derivatives, have shown promising biocidal and anti-biofilm effects in vitro . They have been used in the synthesis of novel compounds of this class . There is a growing interest in their use in various applications, including the treatment of chronic infections and device-associated diseases sustained by biofilm-producing multidrug-resistant bacteria .

属性

IUPAC Name |

pentadecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-30-34(31-24-17-14-18-25-31,32-26-19-15-20-27-32)33-28-21-16-22-29-33;/h14-22,24-29H,2-13,23,30H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHIUXFFPSVTOY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439140 | |

| Record name | Phosphonium, pentadecyltriphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonium, pentadecyltriphenyl-, bromide | |

CAS RN |

1944-80-5 | |

| Record name | Phosphonium, pentadecyltriphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dinitro-N-[(Z)-1-phenylpropan-2-ylideneamino]aniline](/img/structure/B3049023.png)

![(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B3049026.png)

![Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B3049033.png)

![tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate](/img/structure/B3049038.png)

![4-[(2,5-difluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B3049039.png)